In humans, two forms of diacylglycerol lipase, DAGLα and DAGLβ, generate the endocannabinoid 2-arachidonoyl glycerol (2-AG;) by attacking DAG at the sn-1 position. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. It demonstrates ~60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11.1 KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory responses, lowering 2-AG, as well as arachidonic acid and eicosanoids, in mouse peritoneal macrophages. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. DAGL-β (-/-) mice or KT109-treated wild-type mice displayed reductions in LPS-induced allodynia. Repeated KT109 administration prevented the expression of LPS-induced allodynia, without evidence of tolerance. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed the allodynic responses. KT109 also reversed allodynia in the CCI and CINP models and lacked discernible side effects (e.g. gross motor deficits, anxiogenic behaviour or gastric ulcers).
Mechanism of Action
KT109 exerts its biological activity by selectively inhibiting DAGLβ, an enzyme responsible for the hydrolysis of diacylglycerols to generate 2-arachidonoylglycerol (2-AG). [] By inhibiting DAGLβ, KT109 disrupts the production of 2-AG, leading to alterations in downstream signaling pathways associated with pain and inflammation.
Applications
Postoperative Pain: Studies in rats have explored the efficacy of KT109 in managing pain following surgery. While KT109 successfully reversed weight-bearing imbalance, it did not significantly impact mechanical hyperalgesia or locomotor deficits, indicating that DAGLβ might not be the primary enzyme controlling 2-AG-derived pain mediators in this context. []
Inflammatory Pain: Research in mouse models of inflammatory pain, such as the carrageenan model, has shown that KT109 can reverse allodynia (pain from a stimulus that doesn't normally provoke pain). Notably, this effect appears to be independent of cannabinoid receptor activation, suggesting alternative analgesic mechanisms might be at play. []
Neuropathic Pain: KT109 has been investigated as a potential treatment for pain associated with sickle cell disease. In a mouse model of sickle cell disease, systemic and intraplantar administration of KT109 effectively reduced both mechanical and heat hyperalgesia. This effect was accompanied by a decrease in blood levels of 2-AG, prostaglandin E2 (PGE2), and PGE2-glyceryl ester (PGE2-G), suggesting that targeting DAGLβ could be a promising therapeutic strategy for pain management in sickle cell disease. []
Macrophage Inflammatory Signaling: Studies demonstrate that KT109 effectively blocks macrophage inflammatory signaling, highlighting the crucial role of DAGLβ in these cells. [] Researchers have successfully utilized liposomal delivery systems to enhance the selectivity and efficacy of KT109 delivery to macrophages in vivo. [] This targeted approach led to a significant increase in antinociceptive potency compared to the free compound, suggesting a potential strategy for improving anti-inflammatory therapies.
Collagen-Induced Arthritis: Research in mice with collagen-induced arthritis (CIA) showed that KT109 did not affect the severity of the disease. This finding contrasts with the positive effects observed with the monoacylglycerol lipase (MAGL) inhibitor JZL184, suggesting that MAGL, rather than DAGLβ, might be a more promising target for treating inflammatory arthritis. []
Future Directions
Investigate species-specific differences in DAGLβ activity: Research indicates potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart. Understanding these differences is crucial for translating findings from preclinical models to clinical applications. []
Related Compounds
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is an endocannabinoid, a type of lipid signaling molecule that acts on cannabinoid receptors in the body. [, , , ] It plays a role in various physiological processes, including pain, inflammation, and mood. [, , , ] 2-AG is synthesized from arachidonic acid-containing diacylglycerols (DAGs) by diacylglycerol lipase beta (DAGLβ). [, , ] Its metabolism yields arachidonic acid (AA), which is a precursor to pro-nociceptive eicosanoids like prostaglandin E2 (PGE2). [, , ]
Relevance: 2-AG is a key molecule in the pathway targeted by KT109. KT109 inhibits DAGLβ, the enzyme responsible for 2-AG synthesis. [, , , ] By inhibiting DAGLβ, KT109 aims to reduce 2-AG levels and subsequently decrease the production of pro-nociceptive mediators like PGE2. [, , ]
Arachidonic Acid (AA)
Compound Description: Arachidonic Acid (AA) is an omega-6 fatty acid and a precursor to various signaling molecules involved in inflammation, including prostaglandins and leukotrienes. [, , , ] It is released from membrane phospholipids by phospholipase A2 and can be metabolized by cyclooxygenase (COX) enzymes to produce pro-inflammatory prostaglandins. [, , ]
Relevance: AA is a downstream product of 2-AG metabolism. [, , ] Inhibition of DAGLβ by KT109 leads to a decrease in 2-AG levels, which in turn can reduce the availability of AA for the synthesis of pro-inflammatory mediators like PGE2. [, , ]
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is a major pro-inflammatory mediator produced from AA by COX enzymes. [, , ] It plays a crucial role in inflammation, pain, and fever. [, , ]
Relevance: PGE2 is a downstream product of the 2-AG metabolic pathway. [, , ] Inhibition of DAGLβ by KT109 aims to reduce PGE2 levels by decreasing the availability of its precursor, AA. [, , ] This reduction in PGE2 is believed to contribute to the analgesic effects of KT109. []
Ketoprofen
Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. [] It is clinically used for its analgesic and anti-inflammatory effects. []
Relevance: Ketoprofen serves as a positive control in studies investigating the analgesic effects of KT109. [] Its well-established efficacy in reducing pain and inflammation through COX inhibition provides a benchmark for comparing the effects of KT109. []
JZL184
Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MAGL), another enzyme involved in the degradation of 2-AG. [] Inhibition of MAGL by JZL184 leads to an increase in 2-AG levels. []
Relevance: JZL184 serves as a pharmacological tool to manipulate endocannabinoid levels and investigate the therapeutic potential of targeting endocannabinoid metabolic enzymes. [] Its effects are compared with those of KT109, providing insights into the distinct roles of DAGLβ and MAGL in pain and inflammation. []
PF-3845
Compound Description: PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. [] Inhibition of FAAH by PF-3845 leads to an increase in anandamide levels. []
Relevance: PF-3845, similar to JZL184, is a pharmacological tool used to modulate endocannabinoid levels and investigate their role in pain and inflammation. [] Studies exploring the combined effects of PF-3845 and JZL184 provide insights into the potential synergistic effects of targeting multiple endocannabinoid metabolic enzymes. []
SA-57
Compound Description: SA-57 is a dual inhibitor of both FAAH and MAGL. [] It simultaneously increases the levels of both anandamide and 2-AG by inhibiting their respective degrading enzymes. []
Relevance: SA-57 represents a novel approach to manipulate endocannabinoid signaling by targeting both FAAH and MAGL simultaneously. [] Its effects are compared with those of selective inhibitors like JZL184 and PF-3845 to understand the therapeutic potential of dual FAAH/MAGL inhibition. []
KT-172
Relevance: KT-172 serves as a negative control compound, highlighting the specificity of KT-109's activity in inhibiting DAGLβ and producing analgesic effects. [] The difference in their activities despite structural similarities underscores the importance of specific structural features for the desired biological activity. []
KT-195
Compound Description: KT-195 is a compound structurally related to KT-109, designed as a negative control probe. [] In a study using an LPS-induced allodynia model, KT-195 did not produce any significant effects. []
Relevance: KT-195 serves as a negative control, confirming that the observed effects of KT-109 are specifically due to its DAGLβ inhibitory activity and not due to off-target effects or general structural features shared with inactive analogs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kopsoffinol is a bisindole alkaloid that has been shown to have in vitro growth inhibitory activity against human PC-3, HCT-116, MCF-7, and A549 cells and moderate effects in reversing multidrug-resistance in vincristine-resistant human KB cells.
KP-1461 is a potent, non-chain-terminating, mutagenic deoxyribonucleoside analogue. Designated a DNA covert nucleoside, the drug consists of a modified base that incorporates randomly into HIV and pairs with multiple bases.
KPT-185 is an inhibitor of Exportin 1 (XPO1/CRM1) with anticancer activity. It reduces proliferation in a panel of patient-derived acute myeloid leukemia cells (IC50s = 100-500 nM). KPT-185 induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines in a time- and dose-dependent manner. KPT-185 is a selective and irreversible inhibitor of chromosome maintenance protein 1 (CRM1). CRM is an important nuclear protein export receptor. Blocking CRM1-mediated nuclear export can result in the suppression of tumors.
KR30031 is a novel P-glycoprotein inhibitor with potential anticancer activity. KR30031 is a verapamil analog with fewer cardiovascular effects. The ability of KR-30031 to reduce this efflux transport is equal to that of verapamil, a well-known P-glycoprotein inhibitor. The bioavailability of paclitaxel could be enhanced by coadministration of a P-glycoprotein inhibitor, KR-30031.